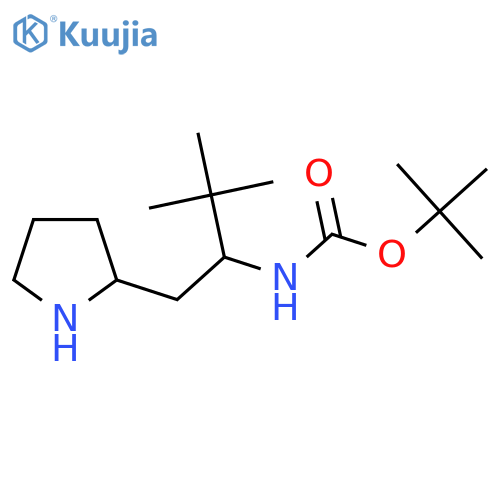Cas no 2228540-22-3 (tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate)

2228540-22-3 structure
商品名:tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate
tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate
- tert-butyl N-[3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-yl]carbamate
- 2228540-22-3
- EN300-2006742
-
- インチ: 1S/C15H30N2O2/c1-14(2,3)12(10-11-8-7-9-16-11)17-13(18)19-15(4,5)6/h11-12,16H,7-10H2,1-6H3,(H,17,18)
- InChIKey: VYOKYAKYHBDMRP-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NC(C(C)(C)C)CC1CCCN1)=O
計算された属性
- せいみつぶんしりょう: 270.230728204g/mol
- どういたいしつりょう: 270.230728204g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 50.4Ų
tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2006742-5.0g |
tert-butyl N-[3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-yl]carbamate |
2228540-22-3 | 5g |
$3728.0 | 2023-06-01 | ||
| Enamine | EN300-2006742-1g |
tert-butyl N-[3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-yl]carbamate |
2228540-22-3 | 1g |
$1286.0 | 2023-09-16 | ||
| Enamine | EN300-2006742-0.25g |
tert-butyl N-[3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-yl]carbamate |
2228540-22-3 | 0.25g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-2006742-10.0g |
tert-butyl N-[3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-yl]carbamate |
2228540-22-3 | 10g |
$5528.0 | 2023-06-01 | ||
| Enamine | EN300-2006742-0.05g |
tert-butyl N-[3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-yl]carbamate |
2228540-22-3 | 0.05g |
$1080.0 | 2023-09-16 | ||
| Enamine | EN300-2006742-0.1g |
tert-butyl N-[3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-yl]carbamate |
2228540-22-3 | 0.1g |
$1131.0 | 2023-09-16 | ||
| Enamine | EN300-2006742-0.5g |
tert-butyl N-[3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-yl]carbamate |
2228540-22-3 | 0.5g |
$1234.0 | 2023-09-16 | ||
| Enamine | EN300-2006742-5g |
tert-butyl N-[3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-yl]carbamate |
2228540-22-3 | 5g |
$3728.0 | 2023-09-16 | ||
| Enamine | EN300-2006742-2.5g |
tert-butyl N-[3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-yl]carbamate |
2228540-22-3 | 2.5g |
$2520.0 | 2023-09-16 | ||
| Enamine | EN300-2006742-1.0g |
tert-butyl N-[3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-yl]carbamate |
2228540-22-3 | 1g |
$1286.0 | 2023-06-01 |
tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate 関連文献
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
2228540-22-3 (tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate) 関連製品
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
